Methyl 3,5-difluoro-2-nitrophenylacetate Methyl 3,5-difluoro-2-nitrophenylacetate
Brand Name: Vulcanchem
CAS No.: 1806333-11-8
VCID: VC2772317
InChI: InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(10)4-7(11)9(5)12(14)15/h2,4H,3H2,1H3
SMILES: COC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Molecular Formula: C9H7F2NO4
Molecular Weight: 231.15 g/mol

Methyl 3,5-difluoro-2-nitrophenylacetate

CAS No.: 1806333-11-8

Cat. No.: VC2772317

Molecular Formula: C9H7F2NO4

Molecular Weight: 231.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-difluoro-2-nitrophenylacetate - 1806333-11-8

Specification

CAS No. 1806333-11-8
Molecular Formula C9H7F2NO4
Molecular Weight 231.15 g/mol
IUPAC Name methyl 2-(3,5-difluoro-2-nitrophenyl)acetate
Standard InChI InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(10)4-7(11)9(5)12(14)15/h2,4H,3H2,1H3
Standard InChI Key KYDKBLPQUCEYAL-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Canonical SMILES COC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Methyl 3,5-difluoro-2-nitrophenylacetate (CAS: 1806333-11-8) is an organic compound with the molecular formula C₉H₇F₂NO₄ and a molecular weight of 231.15 g/mol. The compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, a nitro group at the 2 position, and an acetate methyl ester side chain.

Physical Properties

The physical properties of this compound reflect its molecular structure and functional groups. The presence of fluorine atoms and a nitro group significantly influences its physical behavior.

PropertyValue
Molecular FormulaC₉H₇F₂NO₄
Molecular Weight231.15 g/mol
Physical StateSolid at room temperature
CAS Number1806333-11-8
InChIInChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(10)4-7(11)9(5)12(14)15/h2,4H,3H2,1H3
SMILESCOC(=O)CC1=C(C(=CC(=C1)F)F)N+[O-]

Structural Characteristics

The structure of Methyl 3,5-difluoro-2-nitrophenylacetate incorporates several key functional groups that define its chemical behavior:

  • Nitro Group: Positioned at the 2-position of the phenyl ring, this electron-withdrawing group activates the ring toward nucleophilic substitution reactions and can undergo reduction to form an amino group.

  • Fluorine Substituents: The two fluorine atoms at positions 3 and 5 on the phenyl ring enhance the compound's stability and influence its reactivity. These atoms contribute to the electron-deficient nature of the aromatic ring.

  • Methyl Ester Group: The acetate methyl ester side chain provides a reactive site for various transformations, including hydrolysis and transesterification.

Synthesis Methods

The synthesis of Methyl 3,5-difluoro-2-nitrophenylacetate typically follows established organic chemistry routes. Based on standard chemical principles for similar compounds, several synthetic pathways can be proposed.

Esterification Route

The most straightforward synthesis involves the esterification of 3,5-difluoro-2-nitrophenylacetic acid with methanol in the presence of an acid catalyst. This reaction follows standard Fischer esterification principles:

  • The carboxylic acid (3,5-difluoro-2-nitrophenylacetic acid) reacts with methanol

  • An acid catalyst (typically sulfuric acid or hydrochloric acid) protonates the carbonyl oxygen

  • Nucleophilic attack by methanol followed by dehydration yields the methyl ester

Alternative Synthetic Approaches

Other potential synthetic routes might include:

  • From 3,5-difluoro-2-nitrobenzyl halides: Reaction with carbon monoxide and methanol under palladium catalysis

  • From 3,5-difluoro-2-nitrotoluene: Oxidation followed by esterification

  • From 3,5-difluoroaniline: A multi-step process involving diazotization, nitration, and subsequent functionalization

Chemical Reactivity

Methyl 3,5-difluoro-2-nitrophenylacetate exhibits rich chemical reactivity due to its multiple functional groups, making it valuable in organic synthesis.

Reduction Reactions

The nitro group can undergo reduction to form the corresponding amino derivative. This transformation is particularly important as it creates a versatile building block for further derivatization.

Reducing AgentConditionsMajor Product
H₂/PdRoom temperature, atmospheric pressureMethyl 3,5-difluoro-2-aminophenylacetate
SnCl₂HCl, refluxMethyl 3,5-difluoro-2-aminophenylacetate
FeAcetic acid, heatMethyl 3,5-difluoro-2-aminophenylacetate

Hydrolysis Reactions

The methyl ester group can undergo hydrolysis under acidic or basic conditions to regenerate the carboxylic acid:

  • Basic hydrolysis: Using aqueous sodium hydroxide, followed by acidification

  • Acidic hydrolysis: Using aqueous mineral acids under reflux conditions

The hydrolysis product, 3,5-difluoro-2-nitrophenylacetic acid, can serve as an intermediate for further transformations, including amide formation and other derivatizations.

Nucleophilic Aromatic Substitution

The fluorine atoms, especially when activated by the electron-withdrawing nitro group, can participate in nucleophilic aromatic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions and may require heating.

Applications in Organic Synthesis

Methyl 3,5-difluoro-2-nitrophenylacetate serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activities.

As a Building Block

This compound can serve as a precursor for the synthesis of various pharmaceutically relevant compounds, including:

  • Benzazoles and benzimidazoles: After reduction of the nitro group, the resulting amino derivative can be cyclized with appropriate reagents

  • Fluorinated phenylacetic acid derivatives: Important pharmacophores in medicinal chemistry

  • Heterocyclic compounds: By incorporating the fluorophenyl moiety into various heterocyclic scaffolds

In Cross-Coupling Reactions

The fluorinated nitrophenyl core provides opportunities for selective functionalization through various cross-coupling methodologies, including:

  • Suzuki-Miyaura coupling: Selective replacement of fluorine atoms with aryl or heteroaryl groups

  • Buchwald-Hartwig amination: Introduction of amino groups at the fluorine positions

  • C-H activation strategies: Selective functionalization at non-substituted positions of the aromatic ring

Comparative Analysis with Structurally Related Compounds

Comparing Methyl 3,5-difluoro-2-nitrophenylacetate with structurally related compounds provides insights into the effects of different substitution patterns on physical, chemical, and potentially biological properties.

Comparison with Non-Fluorinated Analogues

Methyl 2-(2-nitrophenyl)acetate (CAS: 30095-98-8) lacks the fluorine substituents present in our target compound . This structural difference results in:

  • Lower molecular weight: 195.17 g/mol versus 231.15 g/mol for the difluorinated compound

  • Different physical properties: The non-fluorinated compound has a density of 1.266 g/cm³ and a boiling point of 283.4°C at 760 mmHg

  • Altered reactivity: Without the electron-withdrawing fluorine atoms, the benzene ring would have higher electron density

Comparison with Differently Substituted Fluorinated Analogues

Methyl 2,5-difluoro-3-nitrophenylacetate (CAS: 1803788-26-2) has the same molecular formula (C₉H₇F₂NO₄) and molecular weight (231.15 g/mol) as our target compound, but with a different substitution pattern . This positional isomerism leads to different:

  • Electronic distribution in the aromatic ring

  • Steric environment around the functional groups

  • Potential biological interactions with target proteins or receptors

Comparison Table of Related Compounds

CompoundCAS NumberMolecular WeightSubstitution PatternKey Differences
Methyl 3,5-difluoro-2-nitrophenylacetate1806333-11-8231.15 g/mol3,5-difluoro-2-nitroTarget compound
Methyl 2,5-difluoro-3-nitrophenylacetate1803788-26-2231.15 g/mol2,5-difluoro-3-nitroDifferent positions of substituents
Methyl 2-(2-nitrophenyl)acetate30095-98-8195.17 g/mol2-nitro (no fluorine)Lacks fluorine atoms
3,5-Difluoro-2-nitroaniline361-72-8174.11 g/mol3,5-difluoro-2-nitroContains amino group instead of acetate

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed to identify and characterize Methyl 3,5-difluoro-2-nitrophenylacetate, ensuring its identity, purity, and structural confirmation.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl ester protons, methylene protons, and aromatic protons

    • ¹⁹F NMR would provide information about the fluorine environments

    • ¹³C NMR would confirm the carbon framework

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for nitro group (asymmetric and symmetric NO₂ stretching)

    • Ester carbonyl stretching

    • C-F stretching vibrations

  • Mass Spectrometry:

    • Molecular ion peak at m/z 231

    • Fragmentation pattern involving loss of nitro group, methoxy group, and other characteristic fragments

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • For purity determination and quantification

    • UV detection at wavelengths corresponding to nitroaromatic absorption

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • For both identification and purity analysis

    • Retention time comparison with standards

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